

Chemical properties and reactivity of 2-Bromo-5-cyclopropylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-5-cyclopropylpyridine*

Cat. No.: *B1371985*

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-5-cyclopropylpyridine**: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutic agents and functional materials. Substituted pyridines are a cornerstone of this endeavor, with their unique electronic properties and versatile reactivity. Among these, **2-Bromo-5-cyclopropylpyridine** has emerged as a particularly valuable intermediate. Its structure, which marries the reactivity of a 2-bromopyridine moiety with the conformational and electronic influence of a C5-cyclopropyl group, offers a rich platform for molecular elaboration. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This guide provides a comprehensive technical overview of the physicochemical properties, core reactivity, synthesis, and applications of **2-Bromo-5-cyclopropylpyridine**, tailored for researchers, chemists, and drug development professionals.

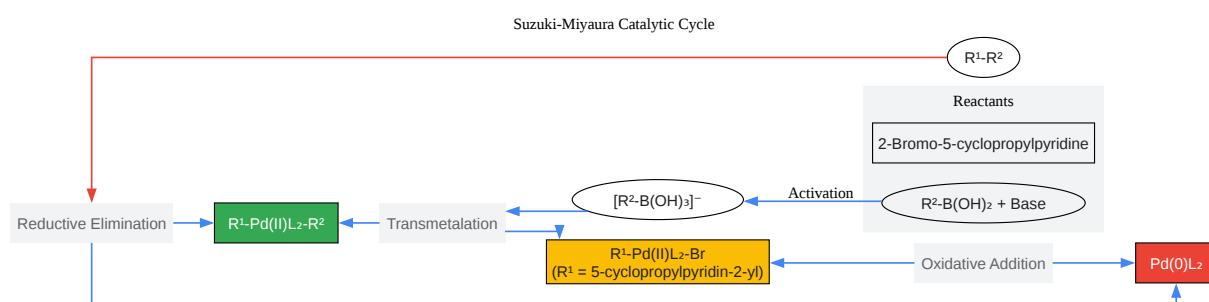
Physicochemical and Spectroscopic Profile

2-Bromo-5-cyclopropylpyridine is a solid, typically appearing as a white to off-white crystalline powder under standard conditions.^[1] It exhibits good solubility in common organic solvents such as dichloromethane and chloroform.^[1] While specific experimental values for

melting and boiling points are not widely reported, its solid state at room temperature suggests a relatively low vapor pressure.[1]

Table 1: Core Physicochemical and Spectroscopic Data for **2-Bromo-5-cyclopropylpyridine**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ BrN	[2][3]
Molecular Weight	198.06 g/mol	[3]
CAS Number	1142197-14-5	[3]
Appearance	White to off-white solid	[1]
Monoisotopic Mass	196.98401 Da	[2]
Predicted XlogP	2.8	[2]
¹ H NMR (400MHz, CDCl ₃)	δ 8.17 (d, J=2.4Hz, 1H), 7.34 (d, J=8.2Hz, 1H), 7.15 (dd, J=8.2, 2.4Hz, 1H), 1.89-1.82 (m, 1H), 1.10-0.98 (m, 2H), 0.75-0.64 (m, 2H)	(Data for a synthesized sample)
¹³ C NMR (100 MHz, CDCl ₃)	δ 148.6, 138.8, 138.7, 135.4, 127.5, 12.5, 9.1	(Data for a synthesized sample)
Mass Spec (GC-MS)	m/z 197 (43.52%), 199 (41.85%)	(Data for a synthesized sample)


Chemical Reactivity and Synthetic Utility

The reactivity of **2-Bromo-5-cyclopropylpyridine** is dominated by the carbon-bromine bond at the 2-position of the pyridine ring. This position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which form the cornerstone of its synthetic utility. The pyridine nitrogen atom renders the ring electron-deficient, which activates the C-Br bond towards oxidative addition by a palladium(0) catalyst, a critical step in these transformations.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.^[5] For **2-Bromo-5-cyclopropylpyridine**, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 2-position.

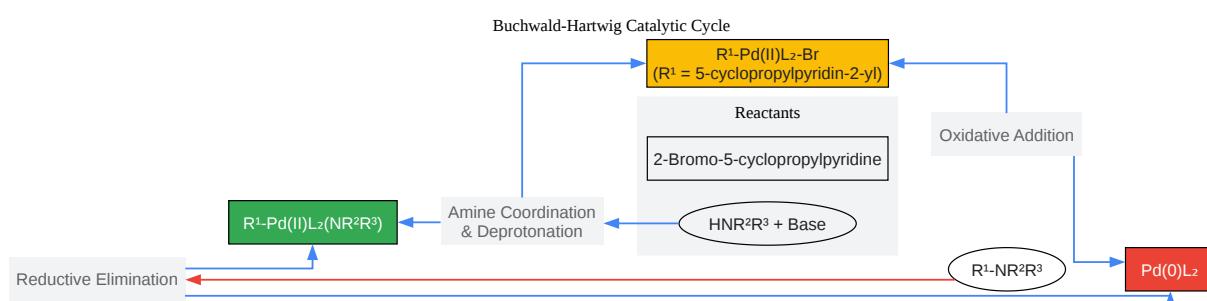
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond of the pyridine.^[6] A crucial step is the activation of the boronic acid with a base (e.g., carbonates, phosphates) to form a more nucleophilic boronate species.^[5] This boronate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.^[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.^[4]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reagent/Parameter	Condition	Purpose
Substrate	2-Bromo-5-cyclopropylpyridine	Electrophilic partner
Coupling Partner	Arylboronic acid (1.2 equiv)	Nucleophilic partner
Catalyst	Pd(PPh ₃) ₄ (5 mol%)	Facilitates C-C bond formation
Base	K ₂ CO ₃ (2.0 equiv)	Activates the boronic acid
Solvent	1,4-Dioxane/Water (4:1)	Solubilizes reactants and base
Temperature	90-100 °C	Provides thermal energy for reaction
Atmosphere	Inert (Nitrogen or Argon)	Prevents oxidation of the catalyst


Procedure:

- To a reaction vessel, add **2-Bromo-5-cyclopropylpyridine** (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[\[7\]](#)
- Evacuate and backfill the vessel with an inert gas.
- Add the degassed solvent mixture (1,4-dioxane and water, 4:1).[\[7\]](#)
- Heat the mixture to 90-100 °C and stir for 12-18 hours.[\[7\]](#)
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by column chromatography.[\[7\]](#)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^[8] This reaction is exceptionally valuable in medicinal chemistry for synthesizing aryl amines. With **2-Bromo-5-cyclopropylpyridine**, it allows for the introduction of primary or secondary amines at the 2-position.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving an oxidative addition of the Pd(0) catalyst to the C-Br bond.^[8] The amine then coordinates to the palladium(II) complex, and a base deprotonates the coordinated amine to form a palladium-amido complex.^[8] Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination of the C-N bond, which can be a challenging step.^[8] For less volatile amines, strong bases like sodium tert-butoxide are common, while for more sensitive substrates, weaker bases like cesium carbonate may be used.^[8]

[Click to download full resolution via product page](#)

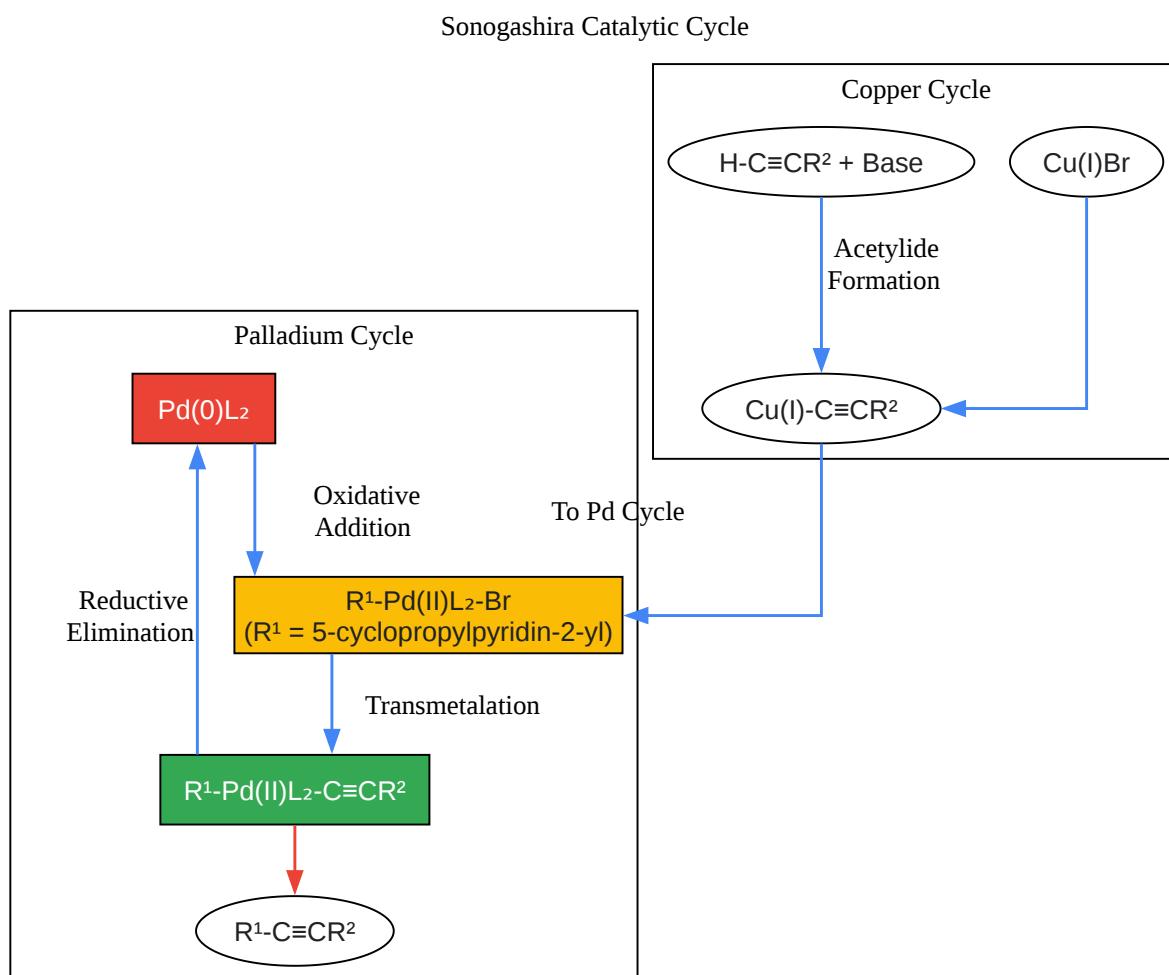
Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Reagent/Parameter	Condition	Purpose
Substrate	2-Bromo-5-cyclopropylpyridine	Electrophilic partner
Coupling Partner	Primary or Secondary Amine (1.5 equiv)	Nucleophilic partner
Catalyst Precursor	Pd ₂ (dba) ₃ (2 mol%)	Source of Pd(0)
Ligand	Xantphos (4 mol%)	Stabilizes catalyst, promotes reaction
Base	Cs ₂ CO ₃ (1.5 equiv)	Deprotonates the amine
Solvent	Anhydrous Toluene	Anhydrous reaction medium
Temperature	110 °C	Provides thermal energy for reaction
Atmosphere	Inert (Nitrogen or Argon)	Prevents oxidation of the catalyst

Procedure:

- To a dry Schlenk tube equipped with a magnetic stir bar, add **2-Bromo-5-cyclopropylpyridine** (1.0 eq), the amine (1.5 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[\[8\]](#)
- Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
- Add anhydrous toluene via syringe.[\[8\]](#)
- Heat the reaction mixture to 110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[\[8\]](#)


- Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[9] This reaction is particularly useful for synthesizing arylalkynes and conjugated enynes. For **2-Bromo-5-cyclopropylpyridine**, it provides a direct route to 2-alkynyl-5-cyclopropylpyridine derivatives.

Mechanistic Rationale: The Sonogashira coupling uniquely involves two catalytic cycles: a palladium cycle and a copper cycle.^[10] The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt (e.g., Cul).^[10] This copper acetylide then acts as the nucleophile in the transmetalation step with the palladium(II) complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The amine base (e.g., triethylamine) serves both to deprotonate the alkyne and as a solvent.

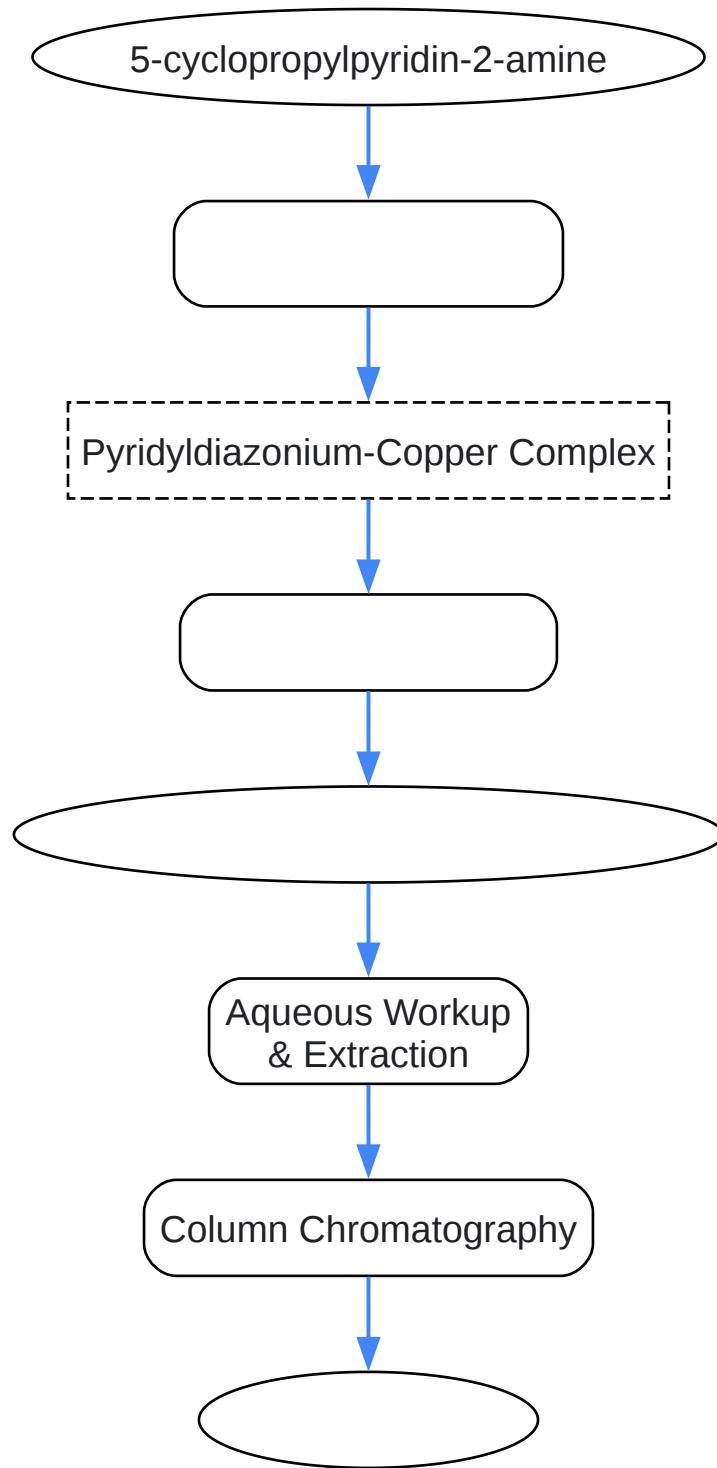
[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

Reagent/Parameter	Condition	Purpose
Substrate	2-Bromo-5-cyclopropylpyridine	Electrophilic partner
Coupling Partner	Terminal Alkyne (1.2 equiv)	Nucleophilic partner
Pd Catalyst	Pd(PPh ₃) ₄ (5 mol%)	Facilitates C-C bond formation
Cu Co-catalyst	CuI (5 mol%)	Forms copper acetylide
Base/Solvent	Triethylamine (Et ₃ N)	Deprotonates alkyne, acts as solvent
Temperature	Room Temperature to 60 °C	Mild reaction conditions
Atmosphere	Inert (Nitrogen or Argon)	Prevents side reactions (e.g., Glaser coupling)


Procedure:

- To a degassed solution of **2-Bromo-5-cyclopropylpyridine** (1.0 eq) in a suitable solvent like THF/Et₃N, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.05 eq).[10]
- After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.2 eq) dropwise.
- Stir the reaction mixture at room temperature for 16-24 hours, or with gentle heating if required.[10]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.
- Purify the crude product by column chromatography.

Synthesis of 2-Bromo-5-cyclopropylpyridine

The most common laboratory synthesis of **2-Bromo-5-cyclopropylpyridine** involves a Sandmeyer-type reaction starting from the readily available 5-cyclopropylpyridin-2-amine.

Synthesis of 2-Bromo-5-cyclopropylpyridine

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Bromo-5-cyclopropylpyridine**.

Detailed Synthetic Protocol:

Objective: To synthesize **2-Bromo-5-cyclopropylpyridine** from 5-cyclopropylpyridin-2-amine.

Materials:

- 5-cyclopropylpyridin-2-amine
- Copper(II) bromide (CuBr_2)
- Isopentyl nitrite (or other alkyl nitrite)
- Dibromomethane (or other suitable solvent)
- 1N NaOH solution
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel

Procedure:

- Dissolve 5-cyclopropylpyridin-2-amine (1.0 mmol) and copper(II) bromide (0.5 mmol) in dibromomethane (6 mL) at 25 °C under an argon atmosphere.
- Slowly add isopentyl nitrite (1.1 mmol) dropwise over 5 minutes.
- Stir the reaction mixture at 25 °C for 24 hours, or until GC-MS analysis shows complete consumption of the starting material.
- Upon completion, pour the mixture into a 1N NaOH solution (20 mL) and stir for 1 hour.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield **2-Bromo-5-cyclopropylpyridine**.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and **2-Bromo-5-cyclopropylpyridine** serves as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[11][12] Protein kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[11]

The 2-aminopyridine moiety, which can be generated from **2-Bromo-5-cyclopropylpyridine** via Buchwald-Hartwig amination, is a well-established scaffold for developing kinase inhibitors that often interact with the hinge region of the kinase's ATP-binding site.[11] The cyclopropyl group can provide favorable metabolic stability and occupy hydrophobic pockets within the active site. The ability to use the bromine as a handle for Suzuki or Sonogashira couplings allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can target other regions of the ATP-binding site. This strategic functionalization is a cornerstone of modern drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Safety and Handling

2-Bromo-5-cyclopropylpyridine should be handled in accordance with good industrial hygiene and safety practices.[1] As with similar brominated aromatic compounds, it is advisable to use this chemical in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid contact with skin and eyes, and do not ingest or inhale the dust.[1] In case of contact, rinse the affected area immediately with plenty of water.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine, 5-Bromo-2-Cyclopropyl- | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 2. PubChemLite - 2-bromo-5-cyclopropylpyridine (C8H8BrN) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromo-5-cyclopropylpyridine - CAS:1142197-14-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. scirp.org [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Chemical properties and reactivity of 2-Bromo-5-cyclopropylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371985#chemical-properties-and-reactivity-of-2-bromo-5-cyclopropylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com